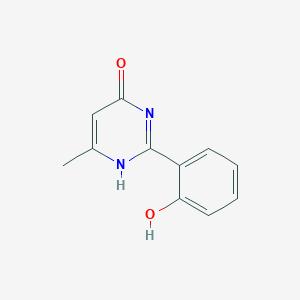

2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

gap junction protein, gamma-1 . It belongs to the connexin family of proteins, which form gap junction channels. These channels are crucial for cell-to-cell communication, allowing the transfer of ions, metabolites, and other small molecules between adjacent cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gap junction proteins typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography.

Industrial Production Methods: Industrial production of gap junction proteins follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Gap junction proteins, being biological macromolecules, do not undergo traditional chemical reactions like small organic molecules. they can participate in post-translational modifications such as phosphorylation, glycosylation, and ubiquitination. These modifications can affect the protein’s function, localization, and stability.

Common Reagents and Conditions:

Phosphorylation: Kinases and ATP are used to add phosphate groups to specific amino acids.

Glycosylation: Enzymes and sugar donors are involved in attaching carbohydrate moieties.

Ubiquitination: Ubiquitin ligases and ubiquitin are used to tag the protein for degradation.

Major Products: The major products of these reactions are the modified forms of the gap junction protein, which can have altered functional properties.

Applications De Recherche Scientifique

Gap junction proteins, including gamma-1, have numerous applications in scientific research:

Chemistry: Studying the structure and function of gap junction channels to understand their role in cellular communication.

Biology: Investigating the role of gap junctions in various physiological processes, such as cardiac conduction, neuronal signaling, and tissue homeostasis.

Medicine: Exploring the involvement of gap junctions in diseases such as cancer, cardiac arrhythmias, and neurodegenerative disorders. Gap junction proteins are potential targets for therapeutic interventions.

Industry: Utilizing gap junction proteins in biotechnological applications, such as biosensors and drug delivery systems.

Mécanisme D'action

Gap junction proteins form channels that allow the direct transfer of ions and small molecules between adjacent cells. This transfer is crucial for maintaining cellular homeostasis and coordinating cellular activities. The channels are formed by the docking of two connexons (hemichannels) from adjacent cells. Each connexon is composed of six connexin subunits. The opening and closing of these channels are regulated by various factors, including voltage, pH, and phosphorylation .

Comparaison Avec Des Composés Similaires

- Connexin 43

- Connexin 26

- Connexin 32

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYLXWYKNBVUNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B7772861.png)

![(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B7772911.png)

![Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate](/img/structure/B7772948.png)

![5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B7772949.png)

![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)